molecular formula C21H21N5O B2780565 3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-77-8

3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2780565
CAS No.: 866843-77-8
M. Wt: 359.433
InChI Key: UWJBEYLXFITAGA-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C21H21N5O and its molecular weight is 359.433. The purity is usually 95%.
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Biological Activity

3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS No. 866843-77-8) is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5OC_{21}H_{21}N_{5}O, with a molecular weight of 359.4 g/mol. The compound features a quinazoline core fused with a triazole ring, which is known to influence its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds in the quinazoline family have demonstrated significant radical scavenging activity. For instance, antioxidant tests using the DPPH assay showed promising results for derivatives of quinazolinones, suggesting similar potential for our compound .
  • Cytotoxicity : Studies have indicated that quinazoline derivatives can induce apoptosis in cancer cell lines. For example, one study found that certain derivatives could halt the cell cycle in the G1 phase and significantly increase apoptotic cell populations in HCT-116 cells .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases. For instance, studies on related quinazoline derivatives indicated their ability to bind and inhibit kinases effectively, which could be a mechanism underlying their anticancer properties .
  • Regulation of Apoptotic Pathways : The influence on apoptotic markers such as p53 and Bcl-2 suggests that this compound may modulate pathways critical for cell survival and death, enhancing its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activities of quinazoline derivatives:

StudyFindings
Demonstrated significant antioxidant activity through DPPH assay.
Showed induction of apoptosis in HCT-116 cells; influenced cell cycle regulation.
Identified potent kinase inhibition; implications for cancer treatment.

Properties

IUPAC Name

3-(4-methylphenyl)-N-(oxolan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-14-8-10-15(11-9-14)19-21-23-20(22-13-16-5-4-12-27-16)17-6-2-3-7-18(17)26(21)25-24-19/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJBEYLXFITAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.